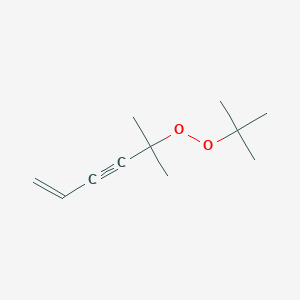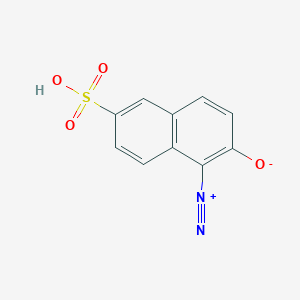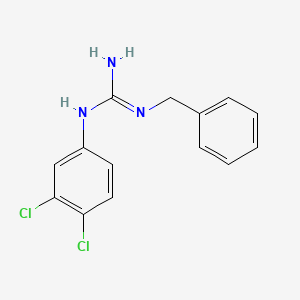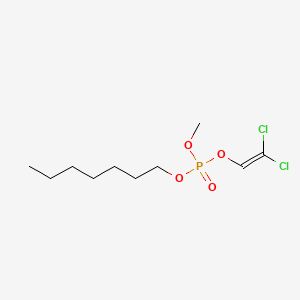
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is an organophosphorus compound known for its use as an insecticide. It is a derivative of phosphoric acid and contains a 2,2-dichlorovinyl group, a heptyl group, and a methyl ester group. This compound is recognized for its effectiveness in controlling a wide range of pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and heptyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol, are mixed in large reactors. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified through distillation and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly at the 2,2-dichlorovinyl group, resulting in the formation of chlorinated by-products.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and a base such as sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol.
Oxidation: Chlorinated by-products and phosphoric acid derivatives.
Substitution: Substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a tool for understanding enzyme inhibition.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural and household use.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphorus insecticide with a similar structure but different alkyl groups.
Malathion: An organophosphate insecticide with a different ester group but similar mode of action.
Parathion: A highly toxic organophosphate insecticide with a different structure but similar enzyme inhibition properties.
Uniqueness
Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. Its heptyl group provides increased lipophilicity, enhancing its ability to penetrate biological membranes and exert its insecticidal effects more effectively.
Eigenschaften
CAS-Nummer |
23248-43-3 |
|---|---|
Molekularformel |
C10H19Cl2O4P |
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
2,2-dichloroethenyl heptyl methyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-4-5-6-7-8-15-17(13,14-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
QANJVSVOBYIYAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(=O)(OC)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


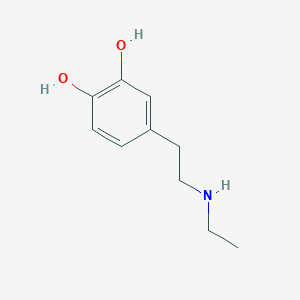



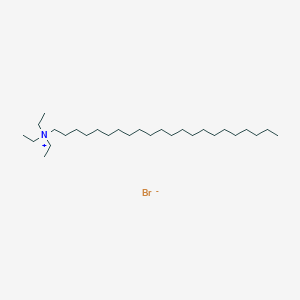
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

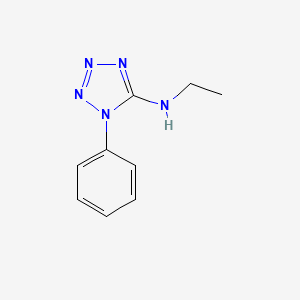

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

